An In-depth Technical Guide to the Chemical Properties and Structure of 2-Bromocinnamic Acid
An In-depth Technical Guide to the Chemical Properties and Structure of 2-Bromocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromocinnamic acid, a halogenated derivative of cinnamic acid, is a versatile organic compound of significant interest in chemical synthesis and pharmaceutical research. Its unique molecular architecture, featuring a bromine atom at the ortho position of the phenyl ring, imparts distinct reactivity, making it a valuable building block for the synthesis of a wide array of complex molecules and bioactive compounds. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 2-bromocinnamic acid, tailored for professionals in the fields of chemical research and drug development.
Chemical Properties and Structure
2-Bromocinnamic acid is a crystalline solid, typically appearing as a white to yellow powder. The presence of the bromine atom and the carboxylic acid functional group, combined with the conjugated system of the phenyl ring and the acrylic acid moiety, dictates its chemical behavior and physical properties.
The IUPAC name for the most common isomer is (E)-3-(2-bromophenyl)prop-2-enoic acid, indicating a trans configuration of the substituents around the carbon-carbon double bond. This stereochemistry is a key feature influencing its molecular packing in the solid state and its reactivity in various chemical transformations.
Data Presentation: Physicochemical Properties
A summary of the key physicochemical properties of 2-bromocinnamic acid is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₇BrO₂ | [1][2][3] |
| Molecular Weight | 227.05 g/mol | [4] |
| Melting Point | 215-218 °C | [3] |
| Boiling Point | Not readily available | |
| Appearance | White to yellow solid | [5] |
| pKa | ~3.88 (estimated based on cinnamic acid) | [6] |
| Solubility | Soluble in alcohol, ether, and benzene; insoluble in water. | [5] |
| CAS Number | 7345-79-1 (for the trans-isomer) | [7] |
Molecular Structure
The structure of 2-bromocinnamic acid features a phenyl ring substituted with a bromine atom at the ortho position relative to a propenoic acid group. The double bond in the propenoic acid side chain is typically in the trans or E configuration, which is the more stable isomer.
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of 2-bromocinnamic acid are crucial for its application in research and development.
Synthesis of 2-Bromocinnamic Acid via Heck Reaction
The Heck reaction provides a reliable method for the synthesis of 2-bromocinnamic acid from 2-bromoiodobenzene and acrylic acid.[8][9]
Materials:
-
2-Bromoiodobenzene
-
Acrylic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triethylamine (Et₃N)
-
Acetonitrile (CH₃CN)
-
3 M Hydrochloric acid (HCl)
-
Deionized water
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromoiodobenzene (1.0 eq) in acetonitrile.
-
To the stirred solution, add acrylic acid (1.5 eq), triethylamine (2.0 eq), and palladium(II) acetate (0.02 eq).
-
Heat the reaction mixture to 80-90°C and maintain this temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing 3 M HCl to precipitate the crude product.
-
Collect the solid by suction filtration and wash with cold water.
-
The crude product can be further purified by recrystallization.
Purification by Recrystallization
Materials:
-
Crude 2-bromocinnamic acid
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve the crude 2-bromocinnamic acid in a minimum amount of hot ethanol in an Erlenmeyer flask.
-
While the solution is hot, add hot deionized water dropwise until the solution becomes slightly cloudy (the cloud point).
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature to promote the formation of large crystals.
-
Further cool the flask in an ice bath to maximize the yield of the purified product.
-
Collect the crystals by suction filtration, washing them with a small amount of a cold ethanol-water mixture.
-
Dry the purified crystals in a vacuum oven.
Analysis by ¹H NMR Spectroscopy
Procedure:
-
Prepare a sample by dissolving a small amount of purified 2-bromocinnamic acid in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum using a standard NMR spectrometer.
-
The spectrum should show characteristic signals for the aromatic protons, the vinyl protons of the acrylic acid moiety, and the carboxylic acid proton. The coupling constants between the vinyl protons can confirm the trans stereochemistry.
Reactivity and Synthetic Applications
2-Bromocinnamic acid is a valuable substrate in various organic transformations, particularly in palladium-catalyzed cross-coupling reactions where the C-Br bond can be functionalized.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the phenyl ring of 2-bromocinnamic acid can readily participate in cross-coupling reactions such as the Suzuki, Sonogashira, and Heck reactions. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, providing access to a diverse range of substituted cinnamic acid derivatives.
Mandatory Visualizations
Synthesis of 2-Bromocinnamic Acid via the Heck Reaction
Caption: Workflow for the synthesis of 2-bromocinnamic acid via the Heck reaction.
Application of 2-Bromocinnamic Acid in Cross-Coupling Reactions
Caption: Utility of 2-bromocinnamic acid in Suzuki and Sonogashira cross-coupling reactions.
References
- 1. (E)-3-(2-Bromophenyl)propenoic acid [webbook.nist.gov]
- 2. (E)-3-(2-Bromophenyl)propenoic acid [webbook.nist.gov]
- 3. (E)-3-(2-bromophenyl)prop-2-enoic acid [stenutz.eu]
- 4. 2-Bromocinnamic Acid | C9H7BrO2 | CID 688321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. 3-Phenyl-2-propenoic acid(140-10-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. 2-Bromocinnamic acid | 7345-79-1 [chemicalbook.com]
- 8. odinity.com [odinity.com]
- 9. pubs.acs.org [pubs.acs.org]
